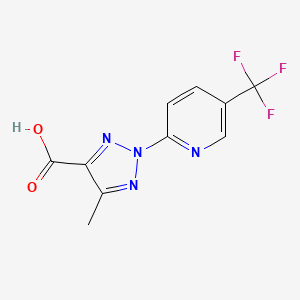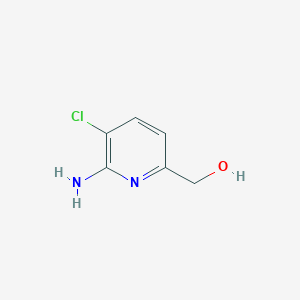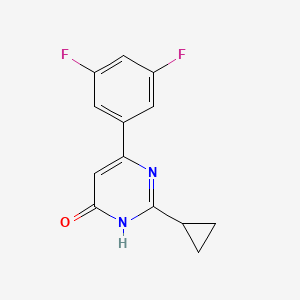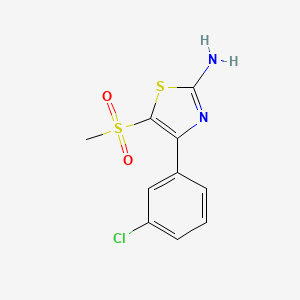![molecular formula C9H9FN2S B11789162 (R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)
(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of a fluorine atom in the benzothiazole ring enhances the compound’s chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine typically involves multi-component reactions. One common method includes the reaction of ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions. This approach allows for the formation of polysubstituted thiazoles with moderate to good yields .
Industrial Production Methods
Industrial production methods for ®-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
®-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may activate the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-N-(6-methoxybenzo[D]thiazol-2-yl)benzo[D]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[D]thiazol-2-amine
Uniqueness
®-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine is unique due to the presence of the fluorine atom in the benzothiazole ring, which enhances its chemical reactivity and potential biological activity. This distinguishes it from other thiazole derivatives that may lack the fluorine substitution .
Propriétés
Formule moléculaire |
C9H9FN2S |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
(1R)-1-(5-fluoro-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H9FN2S/c1-5(11)9-12-7-4-6(10)2-3-8(7)13-9/h2-5H,11H2,1H3/t5-/m1/s1 |
Clé InChI |
SVARXSNVLRDSCL-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=NC2=C(S1)C=CC(=C2)F)N |
SMILES canonique |
CC(C1=NC2=C(S1)C=CC(=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11789088.png)











![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)

